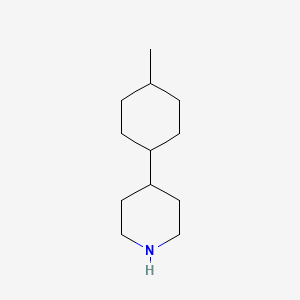
4-(4-Methylcyclohexyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylcyclohexyl)piperidine: perfluoro-N-(4-methylcyclohexyl)piperidine , is an organofluorine compound with the chemical formula C12F23N. It is a derivative of piperidine, a six-membered heterocyclic compound containing a nitrogen atom. The compound exhibits unique properties due to its fluorinated structure .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 4-(4-Methylcyclohexyl)piperidine involves introducing fluorine atoms onto the piperidine ring. While specific synthetic routes may vary, one common approach is the perfluorination of N-(4-methylcyclohexyl)piperidine using appropriate fluorinating agents.
Reaction Conditions:: The perfluorination reaction typically occurs under controlled conditions, utilizing reagents such as perfluoroalkyl iodides or perfluoroalkyl bromides. These reactions are often conducted in the presence of catalysts or initiators to facilitate fluorination.
Industrial Production:: Industrial-scale production methods for this compound may involve large-scale fluorination processes, purification, and formulation into suitable products.
Analyse Chemischer Reaktionen
Reactivity:: 4-(4-Methylcyclohexyl)piperidine can undergo various chemical reactions, including:
Oxidation: It may react with oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Substituent groups can be introduced onto the piperidine ring.
Fluorinating Agents: Perfluoroalkyl iodides or bromides.
Catalysts: Transition metal complexes or other suitable catalysts.
Solvents: Organic solvents compatible with fluorination reactions.
Major Products:: The major products depend on the specific reaction conditions. Perfluorinated derivatives of this compound are the primary outcomes.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylcyclohexyl)piperidine finds applications in various fields:
Chemistry: As a fluorinated compound, it contributes to studies on fluorine chemistry and materials.
Biology: Researchers explore its interactions with biological systems, including potential drug development.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications.
Industry: Its unique properties may be harnessed in industrial processes or as additives.
Wirkmechanismus
The exact mechanism by which 4-(4-Methylcyclohexyl)piperidine exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a specific list of similar compounds, it’s worth noting that the fluorinated piperidine derivatives exhibit distinct properties compared to their non-fluorinated counterparts. Researchers often compare these compounds to understand their unique features and applications.
Eigenschaften
Molekularformel |
C12H23N |
|---|---|
Molekulargewicht |
181.32 g/mol |
IUPAC-Name |
4-(4-methylcyclohexyl)piperidine |
InChI |
InChI=1S/C12H23N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h10-13H,2-9H2,1H3 |
InChI-Schlüssel |
YBTCFWIIWHWNMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


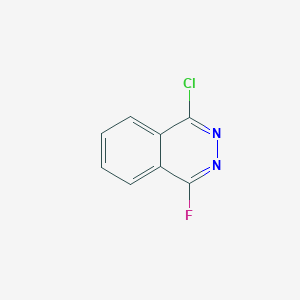
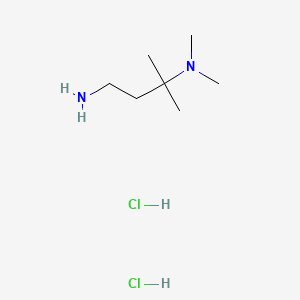
![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
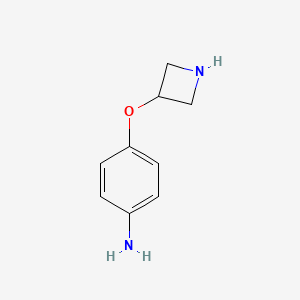
![{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)
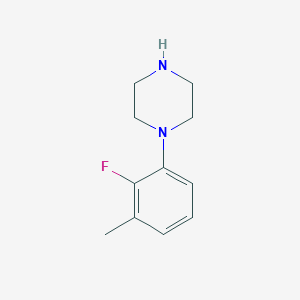
![2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde](/img/structure/B13524817.png)

![Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride](/img/structure/B13524849.png)
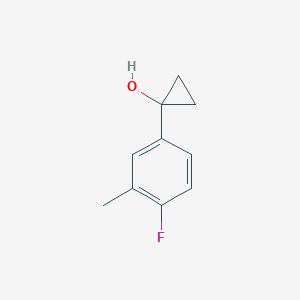
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)


